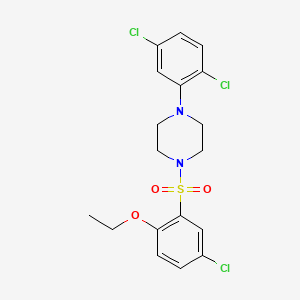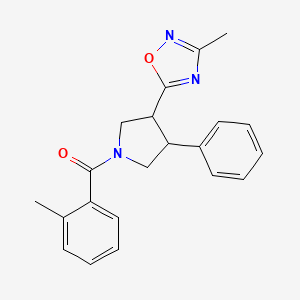
N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of adamantane, which is a type of diamondoid and the simplest structural form of diamond. Adamantane derivatives have been studied for various applications, including medicinal chemistry .
Molecular Structure Analysis
The adamantane core of the molecule is a highly symmetrical, three-dimensional structure composed of three fused cyclohexane rings in the “chair” conformation . The oxalamide group is likely to contribute to the polarity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its adamantane core and the specific substituents attached to it. Adamantane itself is a colorless, crystalline solid .Applications De Recherche Scientifique
Orexin Receptor Antagonism
Research on compounds targeting orexin receptors, which are involved in regulating arousal, stress, and appetite, suggests potential applications in treating disorders such as binge eating and insomnia. For example, studies on selective orexin receptor antagonists have shown their efficacy in reducing compulsive food intake in animal models, indicating potential therapeutic applications in eating disorders (Piccoli et al., 2012).
Serotonin Receptor Interactions
Compounds that interact with serotonin receptors have been evaluated for their potential in treating various psychiatric and neurological disorders. For instance, GR127935, a 5-HT1B/D receptor ligand, has been investigated for its selectivity and antagonistic properties against functional responses mediated by serotonin receptors, highlighting its potential utility in neurological research (Vries et al., 1997).
Synthetic Methodologies
The development of novel synthetic methodologies for oxalamide and related compounds, as seen in studies focusing on the rearrangement of oxiranes for synthesizing oxalamides, underscores the chemical interest in these structures for creating new materials or pharmaceuticals (Mamedov et al., 2016).
Antipsychotic Potential
Investigations into compounds with affinities for dopamine and serotonin receptors, such as ACP-103, a 5-HT2A receptor inverse agonist, indicate research applications in developing antipsychotic medications. These studies explore the behavioral and pharmacological effects of such compounds, offering insights into their therapeutic potential (Vanover et al., 2006).
Anticancer and Antimicrobial Applications
The synthesis and evaluation of organotin(IV) complexes for their cytotoxic and antimicrobial activities highlight the potential of adamantane and oxalamide derivatives in cancer treatment and infection control. These studies provide a basis for the development of new drugs with improved efficacy and selectivity (Basu Baul et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-26-21(15-8-13-7-14(10-15)11-16(21)9-13)12-22-19(24)20(25)23-17-5-3-4-6-18(17)27-2/h3-6,13-16H,7-12H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARKOMUXFRCPKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)C(=O)NC4=CC=CC=C4SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

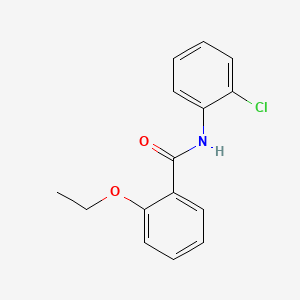
![N-(4-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2375138.png)
![6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2375141.png)
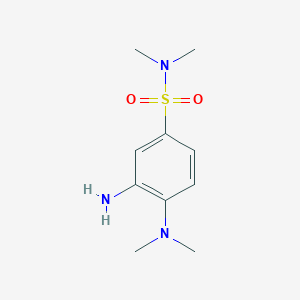
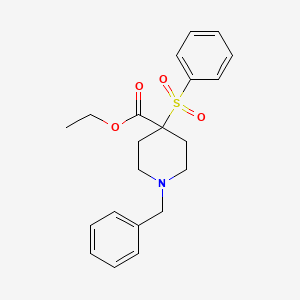
![N-[2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2375149.png)
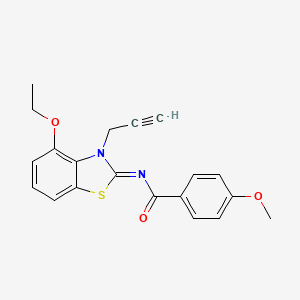
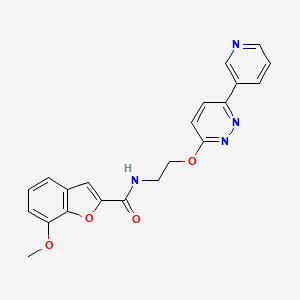
![8-(2-aminophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2375153.png)
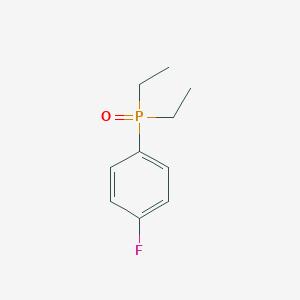
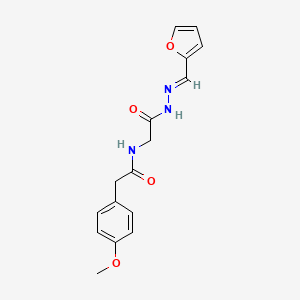
![Diethyl 3-methyl-5-[[2-[[4-methyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B2375156.png)
